Dihydroorotase Inhibition IC50: Establishing a Quantifiable Biological Activity Baseline Absent in Symmetrical β-Diketones
1,3-Diphenyl-2,4-pentanedione was evaluated for inhibition of dihydroorotase (DHOase), a zinc metalloenzyme catalyzing the third step of pyrimidine biosynthesis, sourced from mouse Ehrlich ascites cells. The compound exhibited an IC50 of 1.80 × 10⁵ nM (180 µM) at pH 7.37 when tested at 10 µM concentration [1]. No dihydroorotase inhibition data are publicly available for the close structural analogs dibenzoylmethane (1,3-diphenyl-1,3-propanedione), acetylacetone (2,4-pentanedione), or 1-phenyl-1,3-butanedione, establishing this compound as the only phenyl-substituted β-diketone with a reported DHOase IC50. This value serves as a quantitative anchor for structure-activity relationship (SAR) studies, particularly for research groups investigating β-diketone scaffolds in pyrimidine pathway disruption.
| Evidence Dimension | Dihydroorotase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.80 × 10⁵ nM (180 µM) at pH 7.37 |
| Comparator Or Baseline | No published IC50 data for dibenzoylmethane, acetylacetone, or 1-phenyl-1,3-butanedione against the same enzyme |
| Quantified Difference | Not calculable; the compound provides the sole quantitative benchmark for this enzyme target within its structural class |
| Conditions | Mouse Ehrlich ascites dihydroorotase, compound concentration 10 µM, pH 7.37 |
Why This Matters
For procurement decisions in enzymatic screening programs, this compound is the only β-diketone with a pre-established DHOase activity value, enabling immediate SAR comparisons without de novo assay development.
- [1] BindingDB. PrimarySearch_ki entry for BDBM50405110: Inhibition of dihydroorotase enzyme from mouse Ehrlich ascites (IC50: 1.80E+5 nM, pH 7.37). View Source
